Imidolattami

Imidolactams are a class of organic compounds characterized by the presence of an imidazole ring fused to a lactam moiety, making them structurally unique and often endowed with diverse biological activities. These compounds have garnered significant attention in recent years due to their potential applications in various fields.

Structurally, imidolactams typically feature an imidazole group (with nitrogen atoms at positions 1 and 3) attached to a lactam ring (an amide cyclic structure). This hybrid structure offers interesting chemical properties, such as enhanced stability, improved pharmacological profiles, and selective biological activities. They are of particular interest in the development of new drugs due to their ability to modulate various cellular targets.

In pharmaceutical research, imidolactams have shown promise as potential antifungal agents, anti-inflammatory compounds, and anticancer drugs. Their unique structure allows for diverse functional groups that can be strategically modified to optimize potency and selectivity. Furthermore, these molecules exhibit favorable pharmacokinetic properties, including good bioavailability and the ability to cross biological membranes efficiently.

Overall, imidolactams represent a promising subclass of compounds with significant potential in both academic research and industrial applications.

| Struttura | Nome chimico | CAS | MF |

|---|---|---|---|

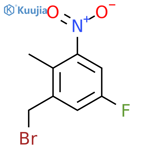

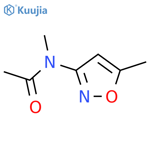

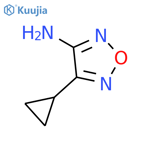

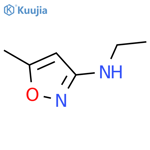

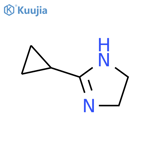

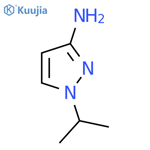

|

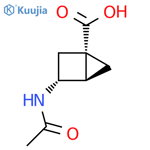

acetamide, n-methyl-n-(5-methyl-3-isoxazolyl)- (9ci) | 55809-21-7 | C7H10N2O2 |

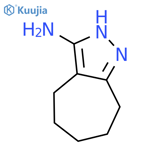

|

2H,4H,5H,6H,7H,8H-cycloheptacpyrazol-3-amine | 54162-24-2 | C8H13N3 |

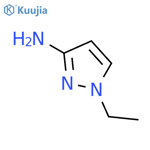

|

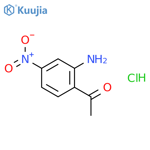

1-ethylpyrazol-3-amine | 55361-49-4 | C5H9N3 |

|

4-cyclopropyl-1,2,5-oxadiazol-3-amine | 1260803-29-9 | C5H7N3O |

|

N-ethyl-5-methyl-1,2-oxazol-3-amine | 55809-48-8 | C6H10N2O |

|

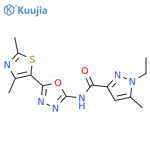

2-cyclopropyl-4,5-dihydro-1h-imidazole | 109152-85-4 | C6H10N2 |

|

4-methyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | 261528-47-6 | C5H6F3N3 |

|

1-(Propan-2-yl)-1H-pyrazol-3-amine | 857267-04-0 | C6H11N3 |

|

2-(3-amino-1,2-oxazol-5-yl)-2-methylpropan-1-ol | 86860-67-5 | C7H12N2O2 |

|

2-isopropyl-2H-1,2,3-triazol-4-amine hydrochloride | 959237-97-9 | C5H10N4 |

Letteratura correlata

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

-

2. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225

-

Alberto Villa,Carine E. Chan-Thaw,Sebastiano Campisi,Claudia L. Bianchi,Di Wang,Paul G. Kotula,Christian Kübel,Laura Prati Phys. Chem. Chem. Phys., 2015,17, 28171-28176

-

Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855

-

5. Book reviews

Fornitori consigliati

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Synrise Material Co. Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

-

PRIBOLAB PTE.LTDFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Shanghai Joy Biotech LtdFactory Trade Brand reagentsNatura aziendale: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatura aziendale: Private enterprises

Prodotti consigliati